Superior Cross-Coupling Reactivity of C3-Iodo Motif Driven by Lower C(sp2)–I Bond Dissociation Energy
The 3-iodo substituent in 3-iodo-6-methylimidazo[1,2-a]pyridine offers significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its 3-bromo analog due to a substantially lower carbon-halogen bond dissociation energy (BDE). This translates to faster oxidative addition, enabling milder reaction conditions and potentially higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings .
| Evidence Dimension | C(sp2)–Halogen Bond Dissociation Energy |
|---|---|
| Target Compound Data | C(sp2)–I BDE: 61.9 kcal/mol |
| Comparator Or Baseline | 3-Bromo-6-methylimidazo[1,2-a]pyridine (C(sp2)–Br BDE: 79.6 kcal/mol) |
| Quantified Difference | C–I bond is approximately 17.7 kcal/mol weaker than C–Br bond, requiring 22% less energy for homolytic cleavage |
| Conditions | Standard bond dissociation energy values for aromatic C(sp2)–halogen bonds |
Why This Matters
Procurement of the 3-iodo derivative is essential for synthetic routes requiring high reactivity under mild conditions, avoiding the need for harsher conditions or specialized catalysts often required for bromo or chloro analogs, thus improving overall synthetic efficiency.
